4(3H)-Quinazolinone, 3,3'-ethylenebis(2-methyl-
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Overview
Description
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) is a nitrogen-containing heterocyclic compound. Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinazolinone core with ethylene and methyl substituents, making it a unique and valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. Common reagents include acetic anhydride, sulfuric acid, and various catalysts to facilitate the reaction . Reaction conditions often involve heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can be further functionalized for specific applications .
Scientific Research Applications
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with similar biological activities.
Quinoxaline: Known for its antimicrobial and anticancer properties.
Cinnoline: Exhibits various pharmacological activities
Uniqueness
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) stands out due to its unique substitution pattern, which enhances its biological activity and makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
2519-64-4 |
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Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methyl-3-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C20H18N4O2/c1-13-21-17-9-5-3-7-15(17)19(25)23(13)11-12-24-14(2)22-18-10-6-4-8-16(18)20(24)26/h3-10H,11-12H2,1-2H3 |
InChI Key |
ZPUCKESSNXQKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCN3C(=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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